molecular formula C5H5N5 B13217724 1H-pyrazolo[4,3-d]pyrimidin-5-amine

1H-pyrazolo[4,3-d]pyrimidin-5-amine

Cat. No.: B13217724
M. Wt: 135.13 g/mol
InChI Key: XJTKERPOQHXCJW-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-d]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring

Preparation Methods

The synthesis of 1H-pyrazolo[4,3-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with formamide under reflux conditions. This reaction leads to the formation of the desired pyrazolopyrimidine scaffold .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1H-Pyrazolo[4,3-d]pyrimidin-5-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce a variety of substituted pyrazolopyrimidines .

Mechanism of Action

The mechanism of action of 1H-pyrazolo[4,3-d]pyrimidin-5-amine primarily involves the inhibition of specific protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can effectively disrupt abnormal cell proliferation, making it a potential anticancer agent .

Molecular docking studies have shown that this compound binds to the active site of kinases through hydrogen bonding and hydrophobic interactions. This binding prevents the phosphorylation of target proteins, thereby inhibiting downstream signaling pathways .

Properties

IUPAC Name

1H-pyrazolo[4,3-d]pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-5-7-1-4-3(9-5)2-8-10-4/h1-2H,(H,8,10)(H2,6,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTKERPOQHXCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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